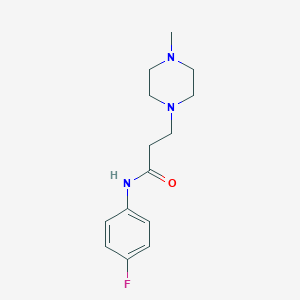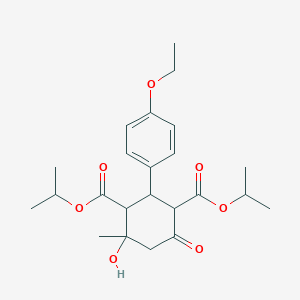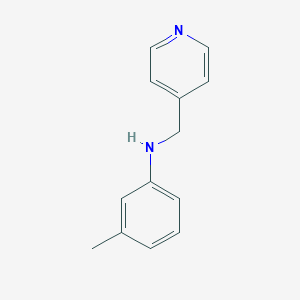
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as MET, is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and high stability. However, one of the limitations of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is its poor solubility in water, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research on 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. One potential direction is the development of novel metal complexes using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a ligand, which could have potential applications in catalysis and medicinal chemistry. Another direction is the synthesis of novel triazole-based compounds using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a building block, which could have potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction between 2-phenylethylamine and 2-methylbenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. The purity of the synthesized compound can be improved through recrystallization.
Scientific Research Applications
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of metal complexes, which have shown promising results in catalysis and medicinal chemistry. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been used as a building block for the synthesis of novel triazole-based compounds with potential applications in drug discovery.
properties
Product Name |
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)17-18-16(19-20-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
InChI Key |
LPQNKXVCRMZNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)





